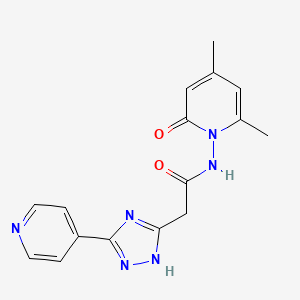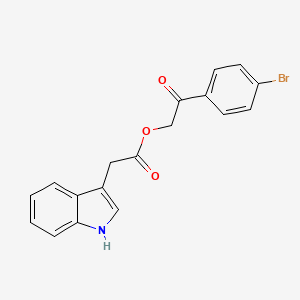![molecular formula C22H28N2O2 B5374317 1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine, also known as Cetirizine, is a second-generation antihistamine drug used to treat allergies and allergic rhinitis. It was first synthesized in the 1980s and has been widely used since then due to its effectiveness and safety.
Mécanisme D'action
1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine works by blocking the histamine H1 receptor, which is responsible for allergic reactions. By blocking this receptor, this compound reduces the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergies.
Biochemical and Physiological Effects
This compound has been shown to have a low affinity for other receptors in the body, such as the muscarinic, alpha-adrenergic, and serotonin receptors. This makes it a selective antihistamine with fewer side effects compared to first-generation antihistamines. This compound is rapidly absorbed after oral administration and reaches peak plasma concentration within 1 hour. It has a half-life of approximately 8 hours and is metabolized in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine is widely used in research studies due to its effectiveness and safety. It has been used in various in vitro and in vivo studies to investigate the mechanism of action, pharmacokinetics, and pharmacodynamics of antihistamines. However, one limitation of this compound is its poor solubility in water, which can make it difficult to formulate for certain experiments.
Orientations Futures
There are several future directions for research on 1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine. One area of interest is the use of this compound in combination with other drugs for the treatment of allergies and other conditions. Another area of research is the development of new formulations of this compound with improved solubility and bioavailability. Additionally, there is interest in investigating the potential use of this compound in the treatment of other conditions such as cancer and autoimmune diseases.
Méthodes De Synthèse
1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine is synthesized through a multi-step process starting with the reaction of 2-chloroethylamine hydrochloride with 2-methoxybenzoyl chloride to form 2-(2-methoxybenzoylamino)ethyl chloride. This intermediate is then reacted with N,N-dimethyl-1,4-diaminobutane to form this compound dihydrochloride. The dihydrochloride salt is then converted to the free base form through a base-catalyzed reaction.
Applications De Recherche Scientifique
1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine has been extensively studied for its effectiveness in treating allergies and allergic rhinitis. It has been shown to be more effective than first-generation antihistamines in reducing symptoms such as itching, sneezing, and runny nose. This compound has also been studied for its use in treating other conditions such as chronic idiopathic urticaria, asthma, and atopic dermatitis.
Propriétés
IUPAC Name |
[4-(dimethylamino)azepan-1-yl]-[3-(2-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(2)19-10-7-14-24(15-13-19)22(25)18-9-6-8-17(16-18)20-11-4-5-12-21(20)26-3/h4-6,8-9,11-12,16,19H,7,10,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHAHFIHAWCPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5374234.png)

![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5374244.png)
![1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374253.png)
![N-(2-[5-(4-fluorophenyl)-2-furyl]-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374259.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5374268.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)

![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)